2-Amino-4-methylpent-4-en-1-ol

Analytical Chemistry LC-MS Method Development Chemical Synthesis

2-Amino-4-methylpent-4-en-1-ol (CAS 1315304-23-4, C6H13NO, MW 115.17) is a chiral amino alcohol building block featuring both a terminal alkene and a 1,2-aminoalcohol motif. It is commercially available with a typical minimum purity specification of 95% and is primarily used in organic synthesis and pharmaceutical research as a versatile intermediate for the preparation of more complex molecules.

Molecular Formula C6H13NO
Molecular Weight 115.176
CAS No. 1315304-23-4
Cat. No. B2758482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-methylpent-4-en-1-ol
CAS1315304-23-4
Molecular FormulaC6H13NO
Molecular Weight115.176
Structural Identifiers
SMILESCC(=C)CC(CO)N
InChIInChI=1S/C6H13NO/c1-5(2)3-6(7)4-8/h6,8H,1,3-4,7H2,2H3
InChIKeyKQHRVUHDVSRZHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-methylpent-4-en-1-ol (CAS 1315304-23-4): Chiral Building Block Specifications


2-Amino-4-methylpent-4-en-1-ol (CAS 1315304-23-4, C6H13NO, MW 115.17) is a chiral amino alcohol building block featuring both a terminal alkene and a 1,2-aminoalcohol motif [1]. It is commercially available with a typical minimum purity specification of 95% and is primarily used in organic synthesis and pharmaceutical research as a versatile intermediate for the preparation of more complex molecules [1].

Key Structural Features of 2-Amino-4-methylpent-4-en-1-ol Limiting Interchangeability with Saturated or Regioisomeric Analogs


Generic substitution among in-class amino alcohols is precluded by specific structural features that dictate distinct reactivity and application spaces. 2-Amino-4-methylpent-4-en-1-ol contains a terminal alkene and a 1,2-aminoalcohol moiety, distinguishing it from its saturated counterpart leucinol and its regioisomer 2-(aminomethyl)pent-4-en-1-ol. While all three share the same molecular formula (C6H13NO), their structural differences lead to divergent physicochemical properties and synthetic utility [1][2][3]. The alkene in the target compound offers a handle for further functionalization (e.g., metathesis, hydroamination) that is absent in leucinol, while the specific placement of the amino and hydroxyl groups relative to the alkene enables different reactivity and binding modes compared to its regioisomer [3][4].

Quantitative Differentiation of 2-Amino-4-methylpent-4-en-1-ol: A Comparator-Based Analysis for Informed Procurement


Molecular Weight and Exact Mass Differentiation vs. Saturated Analog Leucinol

The target compound exhibits a lower molecular weight (115.17 g/mol) and exact mass (115.0997 Da) compared to its saturated analog, leucinol (117.19 g/mol and 117.1154 Da, respectively), due to the presence of a double bond instead of a saturated carbon [1][2]. This difference is analytically significant for mass spectrometry-based identification and purity assessment, providing a clear basis for selection when precise mass differentiation is required in a synthetic sequence or analytical workflow [1][2].

Analytical Chemistry LC-MS Method Development Chemical Synthesis

Regioisomeric Differentiation: Topological Polar Surface Area (TPSA) and Hydrogen Bonding Profile

The target compound has a calculated Topological Polar Surface Area (TPSA) of 46.3 Ų, a key descriptor for predicting oral bioavailability and blood-brain barrier penetration [1]. While the TPSA value for its regioisomer, 2-(aminomethyl)pent-4-en-1-ol, is not available from the same source, its different spatial arrangement of hydrogen bond donors and acceptors (HBD:2, HBA:2) is expected to result in a different TPSA and molecular interaction profile, impacting its behavior in biological assays and its suitability as a building block for specific target classes [1][2][3].

Medicinal Chemistry Drug Design ADME Property Prediction

Reactivity Differentiation: Presence of a Terminal Alkene for Downstream Functionalization

The presence of a terminal alkene in 2-Amino-4-methylpent-4-en-1-ol provides a distinct reactive handle for diversification via reactions such as olefin metathesis, hydroboration, or thiol-ene 'click' chemistry [1][3]. This is a qualitative but fundamental point of differentiation from saturated analogs like leucinol, which lack this functionality [2]. The alkene also allows for the creation of more complex molecular architectures or the conjugation of the building block to other molecules, a utility not possible with its saturated counterpart [3].

Organic Synthesis Click Chemistry Polymer Chemistry

Recommended Application Scenarios for 2-Amino-4-methylpent-4-en-1-ol Based on Differentiating Evidence


Synthesis of Bioactive Molecules Requiring a Bifunctional, Unsaturated Scaffold

The combination of a 1,2-aminoalcohol motif with a terminal alkene makes 2-Amino-4-methylpent-4-en-1-ol an ideal building block for synthesizing complex, multifunctional molecules. It is particularly well-suited for programs developing new inhibitors or receptor ligands where the alkene can serve as a point of attachment or a rigidifying element, as evidenced by the broader class of amino alcohols used in LTA4H inhibitor discovery [3].

Analytical Method Development and Reference Standard Qualification

Due to its specific molecular weight (115.17 g/mol) and exact mass (115.0997 Da), this compound can serve as a useful reference standard for developing LC-MS or GC-MS methods to track synthetic intermediates or metabolites in complex mixtures. Its distinct mass differentiates it from closely related saturated analogs like leucinol, which is critical for ensuring accurate quantitation in analytical workflows [1][2].

Synthesis of Functionalized Polymers or Advanced Materials via 'Click' Chemistry

The terminal alkene provides an orthogonal reactive handle that can be exploited for post-polymerization modifications or for the creation of functionalized materials. This compound could be incorporated as a monomer or end-cap in polymer synthesis, enabling subsequent conjugation of biological or fluorescent tags via thiol-ene 'click' chemistry or other alkene-specific transformations [1].

Pharmaceutical Intermediate for Investigational New Drug (IND)-Enabling Studies

For projects advancing towards preclinical development, the compound's high purity specification (≥95%) and the availability of data from reputable vendors like AKSci make it a suitable starting point for synthesizing more advanced intermediates. The proven utility of amino alcohols as a scaffold in achieving favorable in vivo pharmacokinetic profiles, as demonstrated in the LTA4H inhibitor study [3], supports its selection for medicinal chemistry campaigns requiring structural novelty and metabolic stability.

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